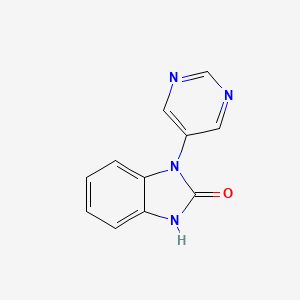

1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazolone derivative featuring a pyrimidine ring substituted at the 5-position of the benzodiazole scaffold. Benzodiazol-2-ones are heterocyclic compounds of pharmacological interest due to their structural versatility and ability to interact with biological targets.

Propriétés

IUPAC Name |

3-pyrimidin-5-yl-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-14-9-3-1-2-4-10(9)15(11)8-5-12-7-13-6-8/h1-7H,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYKOXLQPFNHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2C3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of pyrimidine derivatives with benzodiazole precursors. One common method involves the reaction of 2-aminobenzimidazole with pyrimidine-5-carbaldehyde under reflux conditions in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS); reactions are conducted in polar solvents.

Major Products Formed

Applications De Recherche Scientifique

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDKs can lead to the suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Features

The following table summarizes critical structural and functional differences between 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and its analogs:

Pharmacological and Physicochemical Insights

- Domperidone : The piperidinylpropyl and chloro substituents in domperidone contribute to its dopamine receptor antagonism, enhancing gastrointestinal motility. Its higher molecular weight (425.91 g/mol) and lipophilicity likely influence bioavailability and CNS exclusion .

- Its triclinic crystal system (P1 space group, Z=4) suggests a compact packing arrangement .

- Positional Isomerism (Pyrimidin-2-yl vs. Pyrimidin-5-yl) : The pyrimidin-2-yl analog () differs in electronic distribution, which may alter binding modes in target interactions compared to the 5-isomer.

Activité Biologique

1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring fused with a benzodiazole moiety, contributing to its unique biological profile. The molecular formula is , with a molecular weight of approximately 218.22 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.

Table 1: Cytotoxicity of 1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 18.7 |

The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

Table 2: Antimicrobial Activity of 1-(Pyrimidin-5-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with DNA replication .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Alzheimer's Model

In a study involving transgenic mice that model Alzheimer's disease, administration of the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by the Morris water maze test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.